molecular formula C14H19N5O4S B2860730 1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one CAS No. 2034326-76-4

1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one

Cat. No. B2860730
CAS RN: 2034326-76-4
M. Wt: 353.4
InChI Key: FSFGYAFTUMNSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a cyclopropyl group, a tetrahydropyrazolo[1,5-a]pyrazine ring, a carbonyl group, a methylsulfonyl group, and an imidazolidin-2-one ring . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The cyclopropyl group, tetrahydropyrazolo[1,5-a]pyrazine ring, carbonyl group, methylsulfonyl group, and imidazolidin-2-one ring would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its constituent groups. The carbonyl group and the nitrogen atoms in the tetrahydropyrazolo[1,5-a]pyrazine and imidazolidin-2-one rings could potentially be sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Synthesis Techniques

Research on the synthesis of complex heterocyclic compounds, such as pyrazoles and imidazoles, often involves innovative techniques aimed at improving efficiency and selectivity. For instance, Moosavi‐Zare et al. (2013) detailed the use of disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst for the green and efficient synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, demonstrating a solvent-free condition approach at 80 °C (Moosavi‐Zare et al., 2013).

Antimicrobial Applications

Compounds bearing sulfonamide moieties, similar in functionality to the methylsulfonyl group in the query compound, have been synthesized for antimicrobial purposes. Darwish et al. (2014) synthesized heterocyclic compounds incorporating a sulfamoyl moiety to evaluate their potential as antimicrobial agents, highlighting the versatility of sulfonamide-containing compounds in combating microbial infections (Darwish et al., 2014).

Anticancer Potential

The synthesis of imidazo[4,5-c]pyridines and related compounds has been explored for anticancer applications. Temple et al. (1987) developed routes for synthesizing congeners of active mitotic inhibitors, showcasing the role of heterocyclic compounds in cancer treatment through their potential to inhibit tumor growth (Temple et al., 1987).

Antibacterial and Antifungal Activities

The exploration of novel heterocyclic compounds for antibacterial and antifungal activities is a significant area of research. Azab et al. (2013) reported on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, demonstrating their utility as antibacterial agents through various synthesized pyran, pyridine, and pyridazine derivatives (Azab et al., 2013).

properties

IUPAC Name

1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-3-methylsulfonylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4S/c1-24(22,23)19-7-5-17(14(19)21)13(20)16-4-6-18-11(9-16)8-12(15-18)10-2-3-10/h8,10H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFGYAFTUMNSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.